![molecular formula C14H17IO2 B2587039 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2126163-18-4](/img/structure/B2587039.png)
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Beschreibung
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2126163-18-4) is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a benzyloxymethyl group at position 4 and an iodomethyl group at position 1 . This structure positions it as a versatile intermediate in organic synthesis, particularly for introducing sterically constrained, oxygen-containing bicyclic motifs.
Eigenschaften
IUPAC Name |
1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO2/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNLECBIZSTDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the bicyclic core in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Bioisosteric Analogues in Agrochemicals
The 2-oxabicyclo[2.1.1]hexane scaffold is widely studied as a saturated bioisostere for ortho-substituted phenyl rings. Key comparisons include:
Fluxapyroxad Analogues
- 2-Oxabicyclo[2.1.1]hexane analogue (29) : Exhibited similar minimal inhibitory concentration (MIC = 0.250 mg ml⁻¹) to fluxapyroxad against Fusarium verticillioides but lower potency at low concentrations .
- Carbocyclic analogue (28) : Showed greater potency (MIC = 0.125 mg ml⁻¹) than both fluxapyroxad and its 2-oxabicyclohexane derivative .
Boscalid Analogues
Table 1: Antifungal Activity of Bioisosteric Analogues
Compound | Target Fungus | MIC (mg ml⁻¹) |
---|---|---|
Fluxapyroxad | F. verticillioides | 0.250 |
2-Oxabicyclohexane (29) | F. verticillioides | 0.250 |
Carbocyclic (28) | F. verticillioides | 0.125 |
Boscalid | F. oxysporum | 0.250 |
2-Oxabicyclohexane (31) | F. oxysporum | 0.250 |
Carbocyclic (30) | F. oxysporum | 0.031 |
Metabolic Stability
Replacement of phenyl rings with 2-oxabicyclo[2.1.1]hexane significantly impacts metabolic stability:
- Fluxapyroxad series : The 2-oxabicyclohexane analogue (29) showed improved intrinsic clearance (CIₐᵢₙₜ = 23 µl min⁻¹ mg⁻¹) compared to the carbocyclic version (28; CIₐᵢₙₜ = 35 µl min⁻¹ mg⁻¹) and parent compound (CIₐᵢₙₜ = 28 µl min⁻¹ mg⁻¹) .
- Boscalid series : The 2-oxabicyclohexane analogue (31) demonstrated superior stability (CIₐᵢₙₜ = 3 µl min⁻¹ mg⁻¹) over both boscalid (CIₐᵢₙₜ = 26 µl min⁻¹ mg⁻¹) and the carbocyclic variant (30; CIₐᵢₙₜ = 12 µl min⁻¹ mg⁻¹) .
Table 2: Metabolic Stability (Intrinsic Clearance, CIₐᵢₙₜ)
Compound | CIₐᵢₙₜ (µl min⁻¹ mg⁻¹) |
---|---|
Fluxapyroxad | 28 |
2-Oxabicyclohexane (29) | 23 |
Carbocyclic (28) | 35 |
Boscalid | 26 |
2-Oxabicyclohexane (31) | 3 |
Carbocyclic (30) | 12 |
Physicochemical Properties
- Water Solubility : The 2-oxabicyclohexane scaffold increases solubility. For example, the fluxapyroxad analogue (29) exhibited solubility of 0.34 mg ml⁻¹, surpassing the carbocyclic version (28; 0.16 mg ml⁻¹) and parent compound (0.04 mg ml⁻¹) .
- Planarity: The 2-oxabicyclo[2.1.1]hexane core introduces non-planarity (|θ| = 80°) compared to phenyl rings (|θ| = 7–8°), which may influence binding interactions .
Halogen-Substituted Derivatives
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
Biologische Aktivität
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by the presence of both benzyloxy and iodomethyl substituents. This unique combination enhances its reactivity, making it a candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇IO₂ |
CAS Number | 1131614-55-5 |
IUPAC Name | This compound |
Molecular Weight | 304.19 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with simpler organic precursors. Common methods include:
- Iodocyclization Reaction : This method facilitates the formation of the bicyclic structure through the introduction of iodine into the precursor compound.
- Substitution Reactions : The iodomethyl group can be substituted with other nucleophiles under specific conditions, allowing for further functionalization.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that bicyclic compounds can possess antimicrobial activity, potentially inhibiting bacterial growth.
- Bioisosteric Applications : The compound has been identified as a bioisostere for ortho- and meta-benzenes, which may facilitate drug design by mimicking the properties of more complex structures while maintaining efficacy.
Case Studies
- Medicinal Chemistry Applications : Research has shown that derivatives of 2-oxabicyclo[2.1.1]hexanes can serve as building blocks in drug development, leading to the synthesis of compounds with enhanced biological activity and selectivity against specific targets .
- Agrochemical Potential : The incorporation of such bicyclic structures into agrochemicals has been validated, suggesting their utility in developing effective pesticides and herbicides .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors within microbial cells.
- Modulation of metabolic pathways due to structural similarities with naturally occurring substrates.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane, and how do reaction conditions influence yield?
- Methodology : Electrophilic halocyclization via intramolecular activation (e.g., ICDA method) is a common approach. Preorganization of the bicyclic framework with benzyloxy and iodomethyl groups is critical. For example, the brominated analog (4-((Benzyloxy)methyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane) was synthesized with a TLC (hexane:ethyl acetate 90:10) and characterized via (δ 7.35 ppm for benzyl protons) and HRMS (calc’d [M+Na] 319.0305) .
- Optimization : Solvent polarity and temperature during cyclization significantly impact stereochemical outcomes. Lower temperatures (<0°C) reduce side reactions like fragmentation.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Techniques :
- NMR : resolves benzyloxy protons (δ 4.56 ppm) and bicyclic methylene groups (δ 1.69–1.83 ppm). confirms ether (δ 68–85 ppm) and quaternary carbons .
- HRMS : Accurate mass analysis (e.g., [M+Na]) ensures molecular formula validation .
- Challenges : Overlapping signals in may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.
Q. What are the primary research applications of this bicyclic ether in organic chemistry?
- Applications :
- Building Block : Used in synthesizing strained heterocycles (e.g., norbornene analogs) via ring-opening or cross-coupling reactions .
- Electrophilic Substrate : The iodomethyl group facilitates nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., benzyloxy vs. methoxy) influence the compound’s reactivity?
- Steric Effects : Bulkier benzyloxy groups increase steric hindrance, slowing down nucleophilic attacks at the iodomethyl site. This was observed in solvolysis studies of similar brominated analogs, where benzyloxy derivatives showed 30% slower fragmentation compared to methoxy analogs .
- Electronic Effects : Electron-donating groups (e.g., benzyloxy) stabilize the bicyclic framework, reducing ring strain and altering reaction pathways (e.g., favoring substitution over elimination) .
Q. What contradictions exist in reported stability data for this compound, and how can they be resolved experimentally?
- Contradictions : Some studies report instability in polar aprotic solvents (e.g., DMF) due to iodide displacement, while others note stability under inert atmospheres .
- Resolution :
- Controlled Stability Tests : Monitor degradation via in deuterated solvents (e.g., DMF-d) under varying temperatures.
- Additive Screening : Stabilizing agents like radical scavengers (e.g., BHT) can mitigate oxidative decomposition .
Q. What mechanistic insights explain the compound’s behavior in photocycloaddition reactions?
- Mechanism : The bicyclo[2.1.1]hexane framework undergoes [2+2] photocycloaddition with alkenes, forming fused tricyclic structures. The reaction proceeds via a diradical intermediate, confirmed by ESR spectroscopy in related systems .
- Kinetic Control : Lower temperatures (<−20°C) favor endo-selectivity, as seen in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate synthesis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.